Retinal dimer

Description

Overview of Retinal Dimer within the Retinoid Metabolic Network

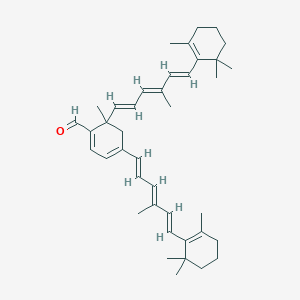

The retinal dimer is a bisretinoid compound, meaning it is formed from the condensation of two molecules of all-trans-retinal (B13868) (atRAL). pnas.orgnih.gov This process is a deviation from the canonical visual cycle, where atRAL, after its release from photoactivated rhodopsin, is typically reduced to all-trans-retinol and recycled back to 11-cis-retinal (B22103). arvojournals.orgcolumbia.edu The formation of retinal dimer represents an alternative metabolic pathway for atRAL, particularly when the clearance of atRAL is overwhelmed or impaired. nih.govresearcher.life

This dimerization can occur in the photoreceptor outer segments and leads to a series of related lipofuscin pigments. pnas.orgarvojournals.org These include the unconjugated all-trans-retinal dimer (atRAL dimer), all-trans-retinal dimer-phosphatidylethanolamine (atRAL dimer-PE), and all-trans-retinal dimer-ethanolamine (atRAL dimer-E). pnas.orgarvojournals.org The formation of these compounds is a non-enzymatic process, a random consequence of the chemical reactivity of atRAL. columbia.edu

One of the most well-studied lipofuscin components, N-retinylidene-N-retinylethanolamine (A2E), is also a bisretinoid, but it forms through a different pathway involving the reaction of two all-trans-retinal molecules with phosphatidylethanolamine (B1630911). nih.govpnas.orgaging-us.com While distinct from the direct retinal dimer series, the formation of both is linked to an excess of atRAL. nih.gov In certain disease models, the amount of atRAL dimer-PE can exceed that of A2E. pnas.orgnih.gov Some research suggests that the formation of the atRAL-dimer may be a rapid detoxification process to manage atRAL overload. researchgate.net

Significance in Ocular Homeostasis and Pathophysiology

The retinal pigment epithelium (RPE) is a critical cell layer that supports photoreceptor health through various functions, including phagocytosis of shed photoreceptor outer segments, nutrient transport, and participation in the visual cycle. researchgate.netnih.gov The accumulation of lipofuscin, of which retinal dimers are a major component, within the RPE is a hallmark of aging and is implicated in the pathogenesis of several retinal degenerative diseases. arvojournals.orgnih.gov

Elevated levels of retinal dimer are particularly associated with Stargardt disease, a form of juvenile macular degeneration, and atrophic age-related macular degeneration (AMD). arvojournals.orgresearchgate.netbiologists.com In mouse models of Stargardt disease, the accumulation of atRAL dimer-PE is significantly increased compared to wild-type mice. pnas.orgnih.gov This accumulation is believed to contribute to RPE dysfunction and subsequent photoreceptor cell death, leading to vision loss. arvojournals.orgbiologists.com

While initially considered a detoxification product, studies have shown that at high concentrations, the unconjugated atRAL dimer can induce apoptosis in cultured RPE cells. researchgate.netarvojournals.org It is also a more potent generator of singlet oxygen than A2E, suggesting a role in oxidative damage within the RPE. pnas.orgmdpi.com The photooxidation of retinal dimers can lead to the formation of reactive carbonyl species, which can further damage cellular components. mdpi.comresearchgate.net The accumulation of these toxic byproducts disrupts the normal homeostatic functions of the RPE, contributing to the progression of retinal degeneration. nih.gov

Current Paradigms and Research Frontiers in Retinal Dimer Studies

Current research is heavily focused on understanding the precise mechanisms by which retinal dimers contribute to retinal pathology and on developing therapeutic strategies to mitigate their harmful effects. A significant area of investigation is the inhibition of vitamin A dimerization. pnas.org

One promising approach involves the use of modified vitamin A analogs, such as C20-D3-vitamin A. pnas.orgresearchgate.net By replacing hydrogen atoms with deuterium (B1214612) at a key position on the vitamin A molecule, the rate of dimerization can be significantly slowed. pnas.org Studies in mouse models of Stargardt disease have shown that this approach can reduce lipofuscin accumulation and slow retinal degeneration. pnas.orgresearchgate.net

Furthermore, researchers are investigating the downstream consequences of retinal dimer accumulation, such as inflammation and complement activation, to identify additional therapeutic targets. arvojournals.orgpnas.org Understanding the complex interplay between retinal dimer formation, oxidative stress, and the inflammatory response is crucial for developing comprehensive treatments for diseases like AMD and Stargardt disease. The development of non-invasive imaging techniques to quantify lipofuscin, including retinal dimers, in the living eye is also a critical area of research for monitoring disease progression and the efficacy of new treatments. pnas.org

Structure

3D Structure

Properties

CAS No. |

193532-21-7 |

|---|---|

Molecular Formula |

C40H54O |

Molecular Weight |

550.9 g/mol |

IUPAC Name |

6-methyl-4,6-bis[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohexa-1,3-diene-1-carbaldehyde |

InChI |

InChI=1S/C40H54O/c1-30(19-23-36-32(3)16-12-25-38(36,5)6)14-10-18-34-21-22-35(29-41)40(9,28-34)27-11-15-31(2)20-24-37-33(4)17-13-26-39(37,7)8/h10-11,14-15,18-24,27,29H,12-13,16-17,25-26,28H2,1-9H3/b18-10+,23-19+,24-20+,27-11+,30-14+,31-15+ |

InChI Key |

JHCJKXALYCOPEL-OELGEJODSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C(C2)(C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C=O)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C(C2)(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C=O)C |

Origin of Product |

United States |

Formation and Biosynthesis of Retinal Dimer

Precursors and Condensation Pathways of Retinal Dimer

The synthesis of retinal dimer is not centrally controlled by enzymes but rather occurs through spontaneous chemical reactions involving specific precursor molecules and reactive intermediates.

All-trans-retinal (B13868) (atRAL) is the fundamental building block for the formation of retinal dimer. pnas.orgpnas.orgarvojournals.orgmdpi.com The dimer is a condensation product that arises from two molecules of atRAL. pnas.orgarvojournals.org This process occurs when atRAL, a key component of the visual cycle, deviates from its typical metabolic path of reduction to all-trans-retinol. pnas.org Instead, it engages in a series of non-enzymatic reactions, particularly under conditions of elevated atRAL concentrations, which accelerates the formation of condensation products like the atRAL dimer. pnas.orgmdpi.com This alternative pathway is initiated when atRAL reacts non-enzymatically with phosphatidylethanolamine (B1630911) (PE). researchgate.net Studies have shown that retinal dimer is generated after incubating retinal pigment epithelial (RPE) cells with atRAL, and its levels are significantly increased in mouse models with defects in the retinoid cycle. nih.govresearcher.life

The formation of retinal dimer is characterized by non-enzymatic condensation reactions. pnas.orgnih.gov These are described as random, non-enzyme-mediated processes. pnas.org One proposed mechanism suggests that the dimer's formation pathway diverges from that of another bisretinoid, A2E. arvojournals.org A key intermediate common to both pathways is the Schiff base conjugate formed between atRAL and phosphatidylethanolamine, known as N-retinylidene-phosphatidylethanolamine (NRPE). arvojournals.orgnih.gov It has been proposed that the retinal dimer may form following the reaction of NRPE with a second molecule of all-trans-retinal, which involves the elimination of the amine group from PE. arvojournals.orgnih.gov This pathway highlights the role of PE as an early participant in the reactions leading to the synthesis of the retinal dimer. nih.gov

Retinal can undergo a sequential electrochemical reduction in two one-electron steps. acs.org The initial one-electron reduction generates a retinal anion radical (R•⁻). acs.org This highly reactive species can then undergo a reversible dimerization process, known as radical anion coupling, where two radical anions react together to form a dianion dimer (R₂²⁻). acs.org This dimerization is a key homogeneous reaction following the initial electron transfer. acs.org At more negative potentials, the radical anion can be further reduced to a dianion (R²⁻). acs.org The dimerization of the anion radical is the favored reaction mechanism under specific conditions, such as high retinal concentrations and low temperatures. acs.org

| Parameter | Value | Description |

|---|---|---|

| Anion Radical (R•⁻) Formation Potential | -1.75 (±0.04) V vs Fc/Fc⁺ | Potential at which the first one-electron reduction of retinal occurs. |

| Dianion (R²⁻) Formation Potential | -2.15 (±0.04) V vs Fc/Fc⁺ | Potential at which the second one-electron reduction occurs. |

| Forward Dimerization Rate Constant (kdim) | 8 × 10² L mol⁻¹ s⁻¹ | Rate constant for the dimerization of the anion radical (R•⁻) to form the dianion dimer (R₂²⁻). |

| Reverse Monomerization Rate Constant (kmon) | 2 × 10⁻² s⁻¹ | Rate constant for the dissociation of the dianion dimer (R₂²⁻) back to the anion radical (R•⁻). |

Modulating Factors in Retinal Dimer Formation

The rate and yield of retinal dimer formation are not constant but are significantly influenced by the chemical environment, including reactant concentrations, catalysts, and pH levels.

The concentration of all-trans-retinal is a critical factor in dimer formation. Elevated concentrations of atRAL directly promote the synthesis of the dimer. pnas.orgmdpi.com In cell-based assays, atRAL-dimer was observed to form and accumulate in a manner dependent on both the concentration of atRAL and the duration of treatment. researcher.life Electrochemical studies further confirm this concentration dependence; as the concentration of retinal increases, the dimerization of the radical anion is favored, leading to a greater amount of dimerized product. acs.org Other environmental conditions also play a role. For instance, in electrochemical reductions, low temperature and low water content in the solvent favor the dimerization mechanism. acs.org

Specific chemical agents can catalyze the formation of retinal dimer. In laboratory syntheses, the addition of a base, such as triethylamine (B128534) or diisopropylethylamine, is necessary to produce the dimerized product. pnas.org Other catalysts used for synthesis include sodium hydride (NaH) and a combination of (L)-proline and diisopropylethylamine. arvojournals.org Within the eye's photoreceptors, it is believed that the formation is likely the result of general acid-base catalysis by membrane-bound proteins. pnas.orgresearchgate.net This is supported by the observation that the dimer formed in this environment shows a slight enantiomeric excess, suggesting the involvement of a chiral protein setting. pnas.orgarvojournals.org

The pH of the environment also has a modulating effect, particularly on retinal dimer conjugates. pnas.orgresearchgate.net The protonation state of the Schiff base nitrogen in conjugates like all-trans-retinal dimer-ethanolamine is pH-dependent. researchgate.netnih.gov For instance, raising the pH can lead to the deprotonation of the protonated Schiff base of the atRAL dimer-PE conjugate. pnas.org

| Factor | Effect | Source |

|---|---|---|

| Retinal Concentration | Higher concentration increases dimer formation. | pnas.orgmdpi.comresearcher.lifeacs.org |

| Temperature | Low temperature favors dimerization of the anion radical. | acs.org |

| Water Content | Low water content (in acetonitrile) favors anion radical dimerization. | acs.org |

| Base Catalysts (e.g., triethylamine) | Required for dimer synthesis in vitro. | pnas.org |

| Protein Environment | Believed to provide general acid-base catalysis in vivo. | pnas.orgresearchgate.net |

| pH | Affects the protonation state of dimer-amine conjugates. | pnas.orgresearchgate.netnih.gov |

Involvement of Lipid Moieties (e.g., Phosphatidylethanolamine) in Conjugate Formation

The biosynthesis of the all-trans-retinal dimer series of lipofuscin pigments involves crucial reactions with lipid moieties, particularly phosphatidylethanolamine (PE), a phospholipid abundant in the outer segment membranes of photoreceptor cells. pnas.orgpnas.org The process begins with the condensation of two molecules of all-trans-retinal (atRAL), which is released from opsin after the photoisomerization of 11-cis-retinal (B22103). pnas.orgnih.gov This condensation forms an aldehyde-bearing dimer, referred to as all-trans-retinal dimer (atRAL dimer). nih.gov

Subsequently, this atRAL dimer can form a protonated Schiff base conjugate with the primary amine group of phosphatidylethanolamine. pnas.orgpnas.orgnih.gov This reaction results in the formation of all-trans-retinal dimer-phosphatidylethanolamine (atRAL dimer-PE), a key precursor in this series of pigments. pnas.orgnih.gov The formation of this conjugate is significant as it creates a more complex and stable structure that can be further metabolized or accumulated.

In vitro studies have demonstrated that the atRAL dimer readily forms a Schiff base conjugate with PE. pnas.org This reaction is not unique to PE, as the aldehyde group of the atRAL dimer can potentially react with other amines. pnas.org The formation of atRAL dimer-PE is a critical step that links the visual cycle intermediate, all-trans-retinal, to a major phospholipid component of the photoreceptor membrane, thereby initiating the pathway for the accumulation of these complex bisretinoid pigments.

Enzymatic hydrolysis of atRAL dimer-PE, for instance by phospholipase D, can cleave the phosphate (B84403) group, leading to the generation of all-trans-retinal dimer-ethanolamine (atRAL dimer-E). pnas.orgnih.gov This demonstrates the potential for interconversion between the different forms of the retinal dimer series within the retinal environment. pnas.orgarvojournals.org

Physiological Context of Retinal Dimer Biosynthesis within Ocular Tissues

The formation and subsequent accumulation of retinal dimers are intrinsically linked to the specific anatomical and physiological environment of the retina.

Formation in Photoreceptor Outer Segments (ROS)

The initial steps of retinal dimer biosynthesis occur within the photoreceptor outer segments (ROS). pnas.orgpnas.orgarvojournals.org The ROS are specialized structures containing the molecular machinery for phototransduction, including the visual pigment rhodopsin and a high concentration of phospholipids (B1166683) like phosphatidylethanolamine in their disc membranes. pnas.orgpnas.org

Following light exposure, all-trans-retinal is released from opsin. nih.gov Instead of being efficiently reduced to all-trans-retinol as part of the canonical visual cycle, some all-trans-retinal molecules undergo side reactions. pnas.orgcolumbia.edu Two molecules of all-trans-retinal condense to form the atRAL dimer within the ROS. pnas.orgnih.gov This condensation product then reacts with the abundant phosphatidylethanolamine in the outer segment membranes to form atRAL dimer-PE. pnas.orgpnas.org The formation of atRAL dimer has been observed to occur natively in bleached rod outer segments in vitro. pnas.orgnih.gov This suggests that the process is a natural, albeit aberrant, consequence of the high concentration of reactants within this specific cellular compartment. arvojournals.org

Accumulation within Retinal Pigment Epithelium (RPE)

While the initial synthesis of retinal dimer and its PE conjugate occurs in the photoreceptor outer segments, the primary site of their accumulation is the retinal pigment epithelium (RPE). pnas.orgpnas.orgmdpi.comnih.gov The RPE is responsible for the daily phagocytosis of shed photoreceptor outer segment tips, a critical process for retinal maintenance. pnas.orgarvojournals.org

Through this phagocytic process, the atRAL dimer-PE and other related compounds formed in the ROS are transported into the RPE cells. pnas.orgpnas.org Once inside the RPE, these bisretinoid pigments are delivered to the lysosomes. However, they are resistant to degradation and consequently accumulate within the RPE lysosomes over time as a major component of lipofuscin. nih.govarvojournals.orgnih.gov

Studies using mouse models of retinal degeneration, such as the Abca4 knockout mouse, have shown a significant accumulation of atRAL dimer-PE in the RPE. pnas.orgnih.govnih.gov In fact, in these models, atRAL dimer-PE can be more abundant than A2E, another well-characterized bisretinoid lipofuscin pigment. pnas.orgresearchgate.net The accumulation of these pigments is a hallmark of aging and is exacerbated in certain retinal diseases. nih.govresearchgate.netbiologists.com Analysis of human RPE from elderly donors has also confirmed the presence of atRAL dimer and atRAL dimer-PE. pnas.orgarvojournals.orgnih.gov

Interplay with the Visual (Retinoid) Cycle

The biosynthesis of retinal dimers is fundamentally a side-pathway of the visual (retinoid) cycle. columbia.edumdpi.com The visual cycle is the enzymatic process responsible for regenerating the 11-cis-retinal chromophore required for vision. core.ac.uk The key intersection point is the fate of all-trans-retinal after it is released from photoactivated rhodopsin. nih.gov

In a normally functioning visual cycle, all-trans-retinal is rapidly reduced to all-trans-retinol by retinol (B82714) dehydrogenase in the photoreceptors. However, when the clearance of all-trans-retinal is delayed or overwhelmed, it becomes available for alternative chemical reactions. pnas.orgcolumbia.edu One such reaction is its condensation with another molecule of all-trans-retinal and subsequent conjugation with phosphatidylethanolamine, leading to the formation of atRAL dimer-PE. nih.gov

Factors that disrupt the efficiency of the visual cycle can therefore lead to an increased rate of retinal dimer formation. For example, mutations in the ABCA4 gene, which encodes a transporter protein thought to be involved in clearing all-trans-retinal and its conjugates from photoreceptor discs, lead to a massive accumulation of bisretinoids, including the atRAL dimer series. pnas.orgcore.ac.ukfrontiersin.org This highlights the delicate balance within the visual cycle, where inefficient processing of retinoids can divert them into pathways that generate potentially deleterious lipofuscin pigments. nih.gov The formation of these dimers is thus an inadvertent consequence of the metabolic processes essential for vision. arvojournals.orgbiologists.com

Data Tables

Table 1: Key Compounds in Retinal Dimer Formation

| Compound Name | Abbreviation | Role in Biosynthesis |

| all-trans-Retinal | atRAL | Primary reactant; two molecules condense to initiate dimer formation. pnas.org |

| Phosphatidylethanolamine | PE | Abundant lipid in photoreceptor outer segments; conjugates with atRAL dimer. pnas.orgpnas.org |

| all-trans-Retinal Dimer | atRAL dimer | Intermediate condensation product of two atRAL molecules. nih.gov |

| all-trans-Retinal Dimer-Phosphatidylethanolamine | atRAL dimer-PE | Key precursor pigment formed by the conjugation of atRAL dimer and PE. pnas.org |

| all-trans-Retinal Dimer-Ethanolamine | atRAL dimer-E | Hydrolysis product of atRAL dimer-PE. pnas.orgnih.gov |

Table 2: Absorbance Maxima of Retinal Dimer Series

| Compound | Absorbance Maxima (λmax) | Reference |

| all-trans-Retinal Dimer-PE | ~290 nm, 510 nm | nih.gov |

| all-trans-Retinal Dimer-E | 285 nm, 503 nm | arvojournals.org |

| all-trans-Retinal Dimer (unconjugated) | 285 nm, 430 nm | arvojournals.org |

Advanced Structural Elucidation and Stereochemical Characterization of Retinal Dimer

Determination of Absolute Configuration and Enantiomeric Excess

The structure of the all-trans-retinal (B13868) dimer possesses a single stereogenic center at the C13' position, making it a chiral molecule. columbia.edunih.gov Investigations into the ATR dimer isolated from native photoreceptor outer segments revealed that it forms with a notable preference for one enantiomer. nih.gov

Analytical studies using chiral High-Performance Liquid Chromatography (HPLC) on a Chiralcel OD column successfully separated the two enantiomers of the ATR dimer. arvojournals.orgcolumbia.edu This analysis demonstrated that the dimer isolated from biological tissue is present in a 13% enantiomeric excess (ee). columbia.edunih.govnih.gov

To determine the absolute configuration of the favored enantiomer, researchers employed a combination of advanced spectroscopic and computational methods. columbia.edu The CD exciton (B1674681) chirality method was a key technique used for this assignment. columbia.educolumbia.edu By comparing the experimental circular dichroism (CD) spectrum with calculated spectra, the enantiomer formed in excess in native eye tissue was determined to have the 13'(R) configuration. columbia.edunih.govnih.gov This enantioenrichment suggests that the formation of the dimer in photoreceptors is likely facilitated by the chiral environment of membrane-bound proteins, which act as general acid-base catalysts. nih.govresearchgate.net

| Parameter | Finding | Method(s) of Determination |

| Stereogenic Center | C13' | Structural Analysis |

| Enantiomeric Excess (ee) | 13% | Chiral HPLC (Chiralcel OD) |

| Favored Configuration | 13'(R) | CD Exciton Coupling Analysis, Molecular Modeling |

Conformational Analysis and Molecular Geometry

The three-dimensional shape and orientation of the retinal dimer are critical to its interactions within the cellular environment. The molecule adopts a distinct "wedge-like" structure. columbia.edumdpi.com The determination of its preferred conformation has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling. columbia.edunih.gov

Specifically, ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) was used to identify close through-space interactions between protons. columbia.edu These NOE constraints were crucial for establishing the relative orientation of the two polyene chains attached to the central cyclohexadiene core. columbia.edu The data indicated that the C5V-C12V tetraene polyene chain occupies a pseudo-axial position on the core ring structure. columbia.edu

Computational conformational analysis, using methods such as Molecular Mechanics Force Field (MMFF) and Density Functional Theory (DFT), identified three low-energy conformers for the dimer. columbia.edunih.gov These models were then used to calculate the theoretical CD spectrum, which showed excellent agreement with the experimental spectrum, further validating the structural assignment. nih.gov

| Analysis Technique | Key Finding |

| Molecular Modeling | Revealed a "wedge-like" molecular geometry. columbia.edumdpi.com |

| ¹H-¹H NOESY | Determined the C5V-C12V polyene is in a pseudo-axial position. columbia.edu |

| MMFF/DFT Calculations | Identified three stable, low-energy conformers. columbia.edunih.gov |

Characterization of Schiff Base Conjugates and Protonation States

The aldehyde functional group on the all-trans-retinal dimer allows it to react with primary amines, such as the ethanolamine (B43304) headgroup of phosphatidylethanolamine (B1630911) (PE), to form a Schiff base conjugate. pnas.orgpnas.org This reaction is significant as it leads to the formation of derivatives like all-trans-retinal dimer-phosphatidylethanolamine (atRAL dimer-PE) and all-trans-retinal dimer-ethanolamine (atRAL dimer-E), which have been identified in RPE cells. pnas.orgnih.gov

A key feature of these conjugates is the imine group (C=N), whose nitrogen can be protonated or deprotonated depending on the ambient pH. pnas.org The protonation state dramatically affects the molecule's light-absorbing properties. pnas.org When the Schiff base nitrogen is protonated, the conjugate exhibits a significant red shift in its long-wavelength absorption maximum to approximately 506-510 nm. arvojournals.orgpnas.orgnih.gov Conversely, deprotonation causes a hypsochromic (blue) shift in absorbance to around 430-432 nm. pnas.orgnih.gov

The apparent pKa of the imine nitrogen in the atRAL dimer-E conjugate has been measured to be around 3.5 to 3.8. pnas.orgarvojournals.org This value is considerably lower than the typical pKa of 6 to 7 for N-retinylidene Schiff bases. pnas.org The destabilization of the protonated state is attributed to the electron-withdrawing effect of the oxygen atom within the six-membered ring of the retinal dimer structure. pnas.org This low pKa implies that in the acidic environment of lysosomes, a significant portion of these conjugates would exist in the deprotonated form. arvojournals.org

| Conjugate | Reactant | Key Feature | pKa | Absorbance Maxima (λmax) |

| atRAL dimer-PE | Phosphatidylethanolamine | pH-dependent protonated Schiff base pnas.orgnih.gov | N/A | ~285 nm, ~506 nm (protonated) arvojournals.orgpnas.org |

| atRAL dimer-E | Ethanolamine | pH-dependent protonated Schiff base pnas.orgarvojournals.org | ~3.5 - 3.8 pnas.orgarvojournals.org | ~290 nm, ~510 nm (protonated); ~430 nm (deprotonated) pnas.orgnih.gov |

Spectroscopic and Advanced Analytical Methodologies for Retinal Dimer Studies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and quantification of retinal dimer and its derivatives from complex biological extracts. arvojournals.orgpnas.org These chromatographic techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like a dC18 column) is used with a polar mobile phase. nih.gov The separation of various bisretinoids, including all-trans-retinal (B13868) dimer-PE, can be achieved using gradient elution. For instance, a gradient of acetonitrile (B52724) in water with 0.1% formic acid has been successfully used. pnas.org The detection of these compounds is typically carried out using a photodiode array (PDA) detector set at specific wavelengths corresponding to the absorbance maxima of the target molecules, such as 430 nm for the all-trans-retinal dimer. nih.govnih.govnih.gov

UPLC, an advancement over HPLC, utilizes smaller particle sizes in the stationary phase (e.g., 1.7 µm), leading to higher resolution, faster analysis times, and increased sensitivity. pnas.org UPLC systems coupled with fluorescence detectors are particularly effective for quantifying low-abundance species. For example, the fluorescence intensity of all-trans-retinal dimer can be monitored to determine its concentration in samples. arvojournals.org The separation of complex mixtures of bisretinoids, such as those found in retinal extracts from Abca4-/- mice, has been successfully demonstrated using UPLC, allowing for the quantification of A2E, isoA2E, A2-DHP-PE, and all-trans-retinal dimer-PE. pnas.org

The choice of monitoring wavelength is critical for selective detection. For instance, monitoring at 430 nm favors the detection of A2E, iso-A2E, and unconjugated all-trans-retinal dimer, while monitoring at 510 nm is more suitable for the protonated Schiff base forms like all-trans-retinal dimer-PE and all-trans-retinal dimer-E. nih.govpnas.org This selectivity allows for the clear separation and quantification of co-eluting species. nih.govpnas.org Three-dimensional analysis of HPLC chromatograms can further confirm the purity of the separated peaks. nih.govpnas.org

Table 1: HPLC and UPLC Parameters for Retinal Dimer Analysis

| Parameter | HPLC | UPLC |

| Stationary Phase | Reverse-phase (e.g., dC18) | Reverse-phase (e.g., Acquity BEH Phenyl, 1.7 µm) pnas.org |

| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA nih.gov | Gradient of water-acetonitrile and isopropanol-acetonitrile with 0.1% formic acid pnas.org |

| Detection | Photodiode Array (PDA) at 430 nm and 510 nm nih.gov | Fluorescence Detector, Mass Spectrometry arvojournals.orgpnas.org |

| Application | Separation and quantification of retinal dimer and its conjugates nih.govpnas.org | High-resolution separation and sensitive quantification of bisretinoids pnas.org |

| Key Finding | Differential wavelength monitoring allows for selective detection of various retinal dimer forms. nih.gov | UPLC provides enhanced separation and sensitivity for complex retinal extracts. pnas.org |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (ESI-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elucidate the structure of retinal dimers through fragmentation analysis. Electrospray ionization (ESI) and fast atom bombardment (FAB) are two common ionization techniques employed for these studies.

ESI-MS is particularly useful for analyzing polar and thermally labile molecules like retinal dimer conjugates. In positive ion mode, ESI-MS analysis of all-trans-retinal dimer reveals a protonated molecular ion peak [M+H]+ at an m/z (mass-to-charge ratio) of 551.5, which is consistent with its theoretical molecular weight. nih.gov This technique has been instrumental in confirming the structure of synthetic all-trans-retinal dimer and its presence in biological samples. nih.govpnas.org Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

FAB-MS has also been utilized in the study of retinal dimers, particularly for analyzing photooxidation products. For example, after irradiation of all-trans-retinal dimer, FAB-MS analysis revealed major molecular ion peaks at m/z 647.7 and 663.7, indicating the addition of oxygen atoms to the molecule. nih.gov This demonstrates the utility of FAB-MS in studying the degradation pathways of these compounds.

The combination of liquid chromatography with mass spectrometry (LC-MS) is a highly effective approach, allowing for the separation of complex mixtures prior to mass analysis. nih.gov LC/ESI-MS has been used to characterize the photooxidation-induced cleavage products of bisretinoids. nih.gov

Table 2: Mass Spectrometry Data for Retinal Dimer and its Derivatives

| Compound | Ionization Method | Observed m/z | Interpretation |

| all-trans-retinal dimer | ESI (+) | 551.5 | [M+H]+, Protonated molecular ion nih.gov |

| Photooxidized all-trans-retinal dimer | FAB | 647.7, 663.7 | Molecular ions indicating oxygen addition nih.gov |

| Oxidized bisretinoids | ESI/FAB | M+ + 16n | Mass increments of 16 corresponding to oxygen addition nih.gov |

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed insights into the electronic structure, conformation, and photophysical properties of retinal dimers.

UV-Visible Spectroscopy for Chromophore Analysis and Absorbance Shifts

UV-Visible spectroscopy is fundamental for characterizing the conjugated polyene system of the retinal dimer, which is responsible for its absorption of visible light. The unconjugated all-trans-retinal dimer exhibits absorbance maxima (λmax) at approximately 290 nm and 430-432 nm. pnas.orgmdpi.com

The absorbance spectrum is sensitive to the chemical environment and structural modifications. For instance, the formation of a Schiff base conjugate with phosphatidylethanolamine (B1630911) (PE) or ethanolamine (B43304) (E) to form all-trans-retinal dimer-PE or all-trans-retinal dimer-E, respectively, results in a significant red shift of the long-wavelength absorbance maximum to around 500-510 nm. pnas.orgmdpi.com This red shift is due to the protonation of the Schiff base nitrogen. nih.govmdpi.com

The protonation state of the Schiff base is pH-dependent. As the pH changes, a hypsochromic (blue) shift in absorbance can be observed as the Schiff base becomes deprotonated. nih.govpnas.org For example, changing the pH of a solution of synthetic all-trans-retinal dimer-E from 3.3 to 4.1 leads to a blue shift in the absorbance spectrum. nih.govpnas.org The presence of both the 430 nm and 510 nm peaks at an intermediate pH indicates the coexistence of both the deprotonated and protonated forms. nih.govpnas.org

Oxidation of the retinal dimer also leads to characteristic changes in the UV-visible spectrum. The loss of double bond conjugation through oxidation results in a hypsochromic shift. nih.gov

Table 3: UV-Visible Absorbance Maxima of Retinal Dimer and Related Compounds

| Compound | λmax (nm) | Key Feature |

| all-trans-retinal dimer | ~290, 430-432 pnas.orgmdpi.com | Unconjugated dimer |

| all-trans-retinal dimer-PE/E (protonated) | ~290, 500-510 pnas.orgmdpi.com | Protonated Schiff base |

| all-trans-retinal dimer-E (deprotonated) | 430 nih.govpnas.org | Deprotonated Schiff base |

| Oxidized all-trans-retinal dimer | Hypsochromic shift from 430 nm nih.gov | Loss of conjugation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of the retinal dimer. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

The ¹H NMR spectrum of the all-trans-retinal dimer shows characteristic signals that confirm its dimeric structure. For instance, the presence of two sets of gem-dimethyl peaks on the C1 and C1' positions is a clear indicator of a dimerized retinal product. pnas.org The complete structure of the all-trans-retinal dimer has been confirmed through ¹H NMR analysis, in conjunction with other techniques like mass spectrometry and circular dichroism. pnas.org Similarly, the structure of the all-trans-retinal dimer-ethanolamine conjugate (atRAL dimer-E) has been corroborated by ¹H NMR and mass spectrometry. pnas.org

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular Dichroism (CD) spectroscopy is used to study the chiral and conformational properties of molecules. It measures the differential absorption of left- and right-circularly polarized light. An isolated all-trans-retinal (ATR) dimer was found to possess a stereogenic center at C13', leading to chirality. columbia.edu

The CD spectrum of the ATR dimer exhibits a characteristic exciton-coupled signal, which arises from the interaction between the two chromophores within the dimer. columbia.edu The sign and shape of the CD spectrum are highly sensitive to the relative orientation of these chromophores. columbia.edursc.org For instance, the CD spectrum of a 13-cis-retinal (B14616) Schiff's base dimer is almost a mirror image of the corresponding all-trans-retinal Schiff's base dimer, highlighting the importance of the chromophore's shape in determining the through-space interaction. rsc.org

Theoretical calculations, such as the DeVoe method, can be used to predict the CD spectrum for different conformers. By comparing the calculated spectra with the experimental data, the absolute configuration and the preferred conformation of the retinal dimer in solution can be determined. columbia.edu For the ATR dimer, a combination of ¹H-¹H NOESY constraints, molecular modeling, and CD exciton (B1674681) coupling analysis established the favored enantiomer to be 13'(R). columbia.edu

Fluorescence Emission Spectroscopy and Photophysical Properties

Fluorescence emission spectroscopy provides insights into the excited-state properties of retinal dimers. The fluorescence characteristics, including the emission maximum and intensity, are dependent on the specific structure of the dimer and the excitation wavelength.

When excited at 430 nm, the unconjugated all-trans-retinal dimer exhibits significant fluorescence with a peak emission around 510 nm. mdpi.comnih.gov This emission is considerably blue-shifted and more intense compared to the fluorescence of A2E. nih.gov

In contrast, the Schiff base conjugates, all-trans-retinal dimer-PE and all-trans-retinal dimer-E, are significantly less fluorescent than A2E when excited at their absorbance maximum of 500 nm. nih.gov Their emission is centered at approximately 600 nm, but the maxima are not well-defined. mdpi.comnih.gov

The combined emission spectra of A2E/isoA2E and all-trans-retinal dimer-PE/all-trans-retinal dimer-E align well with the emission maximum of native RPE lipofuscin, which is observed between 590 and 620 nm. mdpi.com

Table 4: Fluorescence Properties of Retinal Dimer and its Conjugates

| Compound | Excitation λ (nm) | Emission λmax (nm) | Relative Fluorescence Intensity |

| all-trans-retinal dimer | 430 | ~510 | Appreciable nih.gov |

| all-trans-retinal dimer-PE/E | 500 | ~600 (poorly defined) | Considerably weaker than A2E nih.gov |

| A2E/isoA2E | 430 | ~600 | Broad emission nih.gov |

Cryo-Electron Microscopy in the Context of Retinal-Protein Dimer Assemblies

Cryo-electron microscopy (cryo-EM) has become an indispensable technique in structural biology for determining the high-resolution structures of complex biological macromolecules, including retinal-protein assemblies. nih.govresearchgate.net This method is particularly advantageous for large, dynamic, or membrane-embedded complexes that are often difficult to crystallize for X-ray crystallography. aip.orgucl.ac.uk By flash-freezing samples in vitreous ice, cryo-EM allows for the visualization of protein complexes in a near-native state, providing crucial insights into their architecture, assembly, and function. researchgate.net

Recent advancements in detector technology and image processing software have enabled the determination of protein complex structures at near-atomic resolutions, often in the 3-5 Å range or even better. nih.govucl.ac.uk This has been pivotal in understanding the oligomeric states of retinal-binding proteins, which often form dimers or higher-order oligomers to perform their physiological roles.

Detailed Research Findings

Cryo-EM has been successfully applied to elucidate the structures of several key retinal-protein dimer assemblies, revealing the specific interfaces and conformational states that govern their function.

Rhodopsin Dimers: The dimerization of rhodopsin, the primary photoreceptor protein in vision, has been a subject of extensive research. Cryo-EM studies have provided direct structural evidence for rhodopsin dimers in native-like environments. In one such study, rhodopsin dimers were purified from native disc membranes using a cross-linker and reconstituted into nanodiscs for cryo-EM analysis. researchgate.net The resulting structures revealed a preferential, two-fold symmetrical dimerization interface mediated by transmembrane helix 1 (TM1) and the cytoplasmic helix 8 (H8). researchgate.netnih.gov This specific arrangement is proposed to be a prerequisite for the formation of the rows of dimers observed in native membranes. researchgate.netnih.gov A study analyzing rhodopsin dimers reconstituted in vitro into nanodiscs from purified monomers confirmed this TM1/H8 interface through a 3D refinement with C2 symmetry. nih.gov

Retinoschisin (RS1) Dimer of Octamers: Cryo-EM has been instrumental in resolving the complex quaternary structure of retinoschisin (RS1), a protein crucial for maintaining retinal architecture. researchgate.net Functional retinoschisin assembles into a hexadecamer, which cryo-EM revealed is structured as a dimer of two back-to-back octameric rings. researchgate.net These double-ring complexes can further assemble into extensive branched networks, suggesting a role in cell adhesion and stabilizing the retina's laminar organization. researchgate.net Cryo-EM has also been used to analyze disease-causing mutations. The structure of the R141H mutant was resolved at 4.2 Å, showing a similar double-stacked octamer arrangement to the wild-type, which provided insights into the structural basis of X-linked retinoschisis. researchgate.net

These examples underscore the power of cryo-EM to provide detailed structural blueprints of retinal-protein dimer assemblies, from the fundamental rhodopsin dimer to more complex oligomeric structures like retinoschisin.

Interactive Data Table: Cryo-EM Studies of Retinal-Protein Assemblies

| Protein Complex | Organism/Source | Resolution | Key Structural Findings | Reference |

| Rhodopsin Dimer | Native disc membranes | --- | Dimerization interface mediated by transmembrane helix 1 (TM1) and helix 8 (H8). | researchgate.netnih.gov |

| Neorhodopsin (NeoR) Dimer | Fungal | 4.8 Å | Homodimer with a 29 Å distance between retinal chromophores. | acs.org |

| Retinoschisin (RS1) | Human | 4.2 Å (for R141H mutant) | Forms a dimer of octamers (hexadecamer) arranged in two back-to-back rings. | researchgate.net |

Reactivity, Photochemistry, and Degradation Pathways of Retinal Dimer

Photo-oxidation Mechanisms and Generation of Reactive Oxygen Species

Photoexcitation of the retinal dimer A2E by visible light, particularly in the blue spectrum, transforms it into a photosensitizer that generates reactive oxygen species (ROS). nih.govnih.govscispace.com This process initiates the photo-oxidation of the A2E molecule itself, as the carbon-carbon double bonds along its retinoid-derived side arms are susceptible to attack. pnas.orgnih.gov The generation of ROS by A2E photosensitization has been demonstrated in various systems, including pure preparations of lipofuscin granules and synthesized A2E. nih.govmdpi.com While singlet oxygen is a key mediator, other species such as superoxide (B77818) anion (O₂•−) and hydroxyl radical (•OH) are also produced. nih.govnih.gov

The photoexcitation of A2E leads to the production of singlet oxygen (¹O₂), a highly reactive form of oxygen. mdpi.comresearchgate.net This has been confirmed by the detection of the characteristic phosphorescence of singlet oxygen at 1270 nm upon irradiation of A2E at 430 nm. nih.govmdpi.com The efficiency of this process, known as the quantum yield (ΦΔ), has been measured and is considered relatively modest, especially when compared to photosensitizers used in photodynamic therapy. nih.govnih.gov The quantum yield is influenced by the solvent environment, with singlet-oxygen generation being greatest in solvents with lower dielectric constants. nih.gov

Despite the low quantum yields, the generation of singlet oxygen is a critical step in the photoreactivity of A2E. researchgate.net This is supported by observations that A2E photooxidation is enhanced in deuterium (B1214612) oxide (D₂O), a solvent that prolongs the lifetime of singlet oxygen, and is inhibited by singlet oxygen quenchers. nih.govnih.gov It is important to note that another retinal dimer, all-trans-retinal (B13868) dimer, is a more efficient producer of singlet oxygen than A2E. nih.govpnas.orgarvojournals.org

| Solvent | Irradiation Wavelength (nm) | Singlet-Oxygen Quantum Yield (ΦΔ) x 10⁻³ |

|---|---|---|

| Ethanol-d6 | 420 | 0.8 ± 0.3 |

| Acetone-d6 | 420 | 1.2 ± 0.4 |

| Acetone-d6 | 461 | 0.3 ± 0.1 |

| Acetone-d6 | 493 | 0.4 ± 0.2 |

| 80% Cyclohexane-d12 - 20% Acetone-d6 | 420 | 2 ± 1 |

| Hexafluorobenzene | 420 | 4 ± 1 |

Data compiled from studies on equilibrium mixtures of A2E and iso-A2E. nih.gov

In addition to singlet oxygen, irradiation of A2E also generates superoxide anions. nih.govpnas.org However, studies have shown that superoxide anion is not involved in the initial oxidation events of the parent A2E molecule. nih.govnih.gov Instead, it appears to contribute to the further oxidation of A2E molecules that have already been oxidized, such as peroxy-A2E. nih.gov

The reaction of singlet oxygen with the retinal dimer leads to the formation of a variety of oxidized adducts. pnas.orgpnas.org Singlet oxygen adds to the carbon-carbon double bonds along the polyene side arms of A2E, creating unstable, oxygen-containing moieties. pnas.orgnih.gov These oxidized products include epoxides, furanoid oxides, and cyclic peroxides (endoperoxides). pnas.orgpnas.orgnih.gov

Structural analysis has identified specific oxidized species, including 5,8-monofuranoid and cyclic 5,8-monoperoxide forms of A2E. nih.gov These mono-oxidized products, such as monofuran-A2E and monoperoxy-A2E, have been detected in extracts from aged human RPE cells. nih.govresearchgate.net Further oxidation can lead to the formation of bis-peroxy species. For instance, a tetraoxo-A2E has been identified as 5,8,5',8'-bisperoxy-A2E, indicating the addition of an endoperoxide moiety to both the short and long side arms of the A2E molecule. researchgate.net The initial oxidation preferentially occurs on the shorter arm of the A2E molecule. nih.govnih.gov The formation of these endoperoxide-containing adducts is significant, as such moieties are known to be cytotoxic. nih.gov

| Oxidized Adduct Type | Description | Significance |

|---|---|---|

| Epoxides | Three-membered rings containing one oxygen atom (C-O-C). nih.gov | Highly reactive intermediates in A2E photooxidation. pnas.org |

| Furanoid Oxides (Furano-A2E) | Heterocyclic rings with four carbons and one oxygen. nih.gov | Detected in aged human RPE cells; can activate complement. pnas.orgnih.gov |

| Cyclic Peroxides (Peroxy-A2E) | Heterocyclic rings containing an endoperoxide (O-O) bridge. nih.gov | Cytotoxic; detected in human RPE; can undergo further oxidation by superoxide. nih.govnih.gov |

| Bis-peroxy Species | A2E molecule with peroxide moieties on both side arms (e.g., 5,8,5',8'-bisperoxy-A2E). researchgate.net | Represents a higher state of oxidation. researchgate.net |

Chemical Reactivity with Biological Macromolecules

The cleavage products generated from the photodegradation of retinal dimer, particularly dicarbonyls and aldehydes, are chemically reactive and can covalently modify biological macromolecules. nih.govnih.gov These reactive carbonyl species can form adducts with proteins, phospholipids (B1166683), and nucleotides, altering their structure and function. mdpi.compnas.org

The dicarbonyls methylglyoxal (B44143) and glyoxal (B1671930) are known to react with the side chains of amino acids such as lysine (B10760008) and arginine in proteins, leading to the formation of AGEs and protein cross-links. nih.govrsc.org Experiments have demonstrated that the products of irradiated A2E can cross-link proteins like RNase A. nih.gov Furthermore, when RPE cells containing A2E are grown on a fibronectin substrate and irradiated, the underlying fibronectin becomes modified by AGEs, indicating that the reactive cleavage products can diffuse out of the cell and modify the extracellular matrix. mdpi.comarvojournals.org This modification of extracellular matrix proteins by dicarbonyls released from RPE lipofuscin may contribute to age-related changes in the eye. nih.gov

Pathways Leading to Advanced Glycation Endproduct (AGE) Formation

The accumulation of lipofuscin in the retinal pigment epithelium (RPE), which includes bisretinoids like the all-trans-retinal dimer, is implicated in retinal aging and degenerative diseases. nih.govnih.gov A significant aspect of the reactivity of these bisretinoids is their potential to contribute to the formation of Advanced Glycation Endproducts (AGEs), which are known to cause cellular damage and are found in drusen, the extracellular deposits associated with age-related macular degeneration. nih.govnih.gov The pathway from retinal dimer to AGEs is not direct but is mediated by the generation of highly reactive dicarbonyl species through photooxidative processes. nih.govnih.gov

The all-trans-retinal dimer, like other bisretinoids found in RPE lipofuscin, is susceptible to photooxidation upon exposure to light. nih.govnih.gov In fact, studies have shown that the all-trans-retinal dimer is a more efficient generator of singlet oxygen and is more reactive with singlet oxygen than A2E, another prominent bisretinoid. nih.gov This photooxidation leads to the degradation of the retinal dimer into smaller, highly reactive molecules. nih.govnih.gov

Key among these degradation products are low molecular weight reactive dicarbonyls, such as methylglyoxal and glyoxal. nih.govnih.gov The photocleavage of the bisretinoid A2E has been demonstrated to produce methylglyoxal. nih.govnih.gov Given the greater photoreactivity of the all-trans-retinal dimer, it is a potent source of these dicarbonyls. nih.govnih.gov

These reactive carbonyl compounds are potent precursors for the formation of AGEs. nih.govmdpi.com They can react non-enzymatically with the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of irreversible, cross-linked AGEs. mdpi.com The formation of AGEs from these bisretinoid-derived carbonyls represents a significant pathway linking lipofuscin accumulation to retinal damage. nih.govmdpi.com The presence of AGE-modified proteins in drusen further solidifies the connection between the photooxidation of RPE bisretinoids and the pathogenesis of retinal degenerative diseases. nih.govnih.gov

The table below summarizes the key steps in the proposed pathway from retinal dimer to AGE formation.

| Step | Process | Reactant(s) | Product(s) | Significance |

| 1 | Photooxidation | All-trans-retinal dimer, Light, Oxygen | Oxidized retinal dimer intermediates | Initiation of the degradation cascade. nih.gov |

| 2 | Photocleavage | Oxidized retinal dimer intermediates | Reactive dicarbonyls (e.g., methylglyoxal, glyoxal) | Generation of potent AGE precursors. nih.govnih.gov |

| 3 | Glycation | Reactive dicarbonyls, Proteins/Lipids/Nucleic Acids | Advanced Glycation Endproducts (AGEs) | Formation of cytotoxic and cross-linking compounds. mdpi.com |

Computational and Theoretical Modeling Studies of Retinal Dimer

Exciton (B1674681) Model and Transition Dipole Fragment Interaction (TDFI) Analysis

The optical properties of retinal dimers are heavily influenced by excitonic coupling, which arises from the interaction between the transition dipole moments of the individual retinal chromophores. The exciton model is a powerful theoretical framework for understanding and predicting the absorption and circular dichroism (CD) spectra of these coupled systems. aip.orgnii.ac.jp A key component of this model is the accurate calculation of the excitonic coupling energy. nii.ac.jp

The Transition Dipole Fragment Interaction (TDFI) method has emerged as a robust and efficient scheme for computing excitonic coupling. aip.orgnii.ac.jp Unlike the simple dipole-dipole approximation, which is only accurate at large intermolecular distances, the TDFI method provides a more detailed and accurate description of the coupling. aip.orgnii.ac.jp It achieves this by decomposing the total electronic coupling into distinct physical contributions: the Coulomb interaction (Förster-type), the exchange interaction (Dexter-type), and the charge-transfer (CT) interaction. aip.org

The combination of the exciton model with the TDFI method has been successfully applied to various retinal-containing systems, including retinal dimers and the pentameric Krokinobacter eikastus rhodopsin 2 (KR2), accurately reproducing experimentally observed absorption and CD spectra. aip.orgnii.ac.jp In the case of the KR2 pentamer, TDFI calculations revealed that the electronic coupling between adjacent retinal chromophores is relatively weak, approximately 25 cm⁻¹. frontiersin.orgnih.gov The analysis further demonstrated that this coupling is almost entirely due to the Coulombic interaction, with negligible contributions from exchange and charge-transfer interactions, a result attributed to the large intermolecular distance of 25 Å between the retinals. frontiersin.org Despite being weak, this excitonic coupling was found to be crucial for explaining the characteristic shape of the KR2 CD spectrum. aip.orgresearchgate.net

In contrast, the electronic coupling between the carotenoid salinixanthin (B1249706) and retinal in xanthorhodopsin was calculated to be much stronger at -227 cm⁻¹, a value that also accurately reproduces experimental findings. nih.gov This comprehensive analysis provides a deeper understanding of energy transfer mechanisms in these photobiological systems. frontiersin.org

| System | Interacting Chromophores | Calculated Electronic Coupling (cm⁻¹) | Coulomb Contribution (cm⁻¹) | Exchange Contribution (cm⁻¹) | Reference |

| KR2 Pentamer | Retinal - Retinal | 25 | 25 | 0 | frontiersin.orgnih.gov |

| Xanthorhodopsin | Salinixanthin - Retinal | -227 | -228 | 1 | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Retinoid Systems

To accurately model retinal dimers within complex biological environments, such as embedded in a protein or solvated in water, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are indispensable. openreadings.eufrontiersin.org These methods partition the system into a chemically active region (the QM region), which is treated with a high-level quantum mechanical method, and the surrounding environment (the MM region), which is described by a classical molecular mechanics force field. nih.gov This strategy allows for the detailed study of electronic phenomena like bond-breaking, bond-forming, and electronic excitations within the QM part, while still accounting for the steric and electrostatic influence of the larger environment in a computationally efficient manner. nih.govarxiv.org

QM/MM methods have been successfully applied to refine the crystal structures of protein-ligand complexes involving retinoids like retinoic acid. nih.gov By treating the ligand and key interacting protein residues within the QM region, these refinement procedures yield more accurate geometries than purely classical MM refinement. nih.gov The methodology is also well-suited for calculating the excited states of retinal proteins, providing absorption energies that can be compared with experimental spectra. frontiersin.org For instance, methods like the symmetry-adapted cluster-configuration interaction (SAC-CI) can be used for the QM part to describe the electronic structure of the retinal chromophore accurately. frontiersin.org

The computational cost of traditional QM/MM simulations can still be a limitation. arxiv.org To address this, recent advancements have focused on integrating machine learning (ML) models. arxiv.org In a (QM)ML/MM approach, a high-dimensional neural network potential learns the potential energy surface of the QM region, including its electrostatic embedding. arxiv.org A delta-learning scheme, where the ML model learns the difference between a high-level QM method and a more approximate one, has proven effective for simulating condensed-phase systems like retinoic acid in water. arxiv.orgacs.org This approach can accurately capture long-range interactions and significantly reduces the computational expense, making longer timescale molecular dynamics simulations accessible. arxiv.orgacs.org

Biological Implications and Molecular Mechanisms in Ocular Pathophysiology

Accumulation of Retinal Dimer within Retinal Pigment Epithelium (RPE) Lipofuscin

The retinal pigment epithelium (RPE) is a monolayer of cells essential for the function and health of photoreceptors. A crucial function of the RPE is the daily phagocytosis and degradation of shed photoreceptor outer segments. mdpi.com Over time, the incomplete breakdown of these segments leads to the accumulation of fluorescent aggregates known as lipofuscin within the lysosomes of RPE cells. mdpi.com

A primary and well-characterized component of RPE lipofuscin is a group of bisretinoid compounds, including the all-trans-retinal (B13868) dimer and N-retinylidene-N-retinylethanolamine (A2E). arvojournals.orgfrontiersin.org These retinal dimers are formed from the condensation of two molecules of all-trans-retinal, a key molecule in the visual cycle. frontiersin.orgarvojournals.org The formation of these dimers is considered an alternative metabolic pathway when the clearance of all-trans-retinal is overwhelmed or impaired. arvojournals.org

The process begins in the photoreceptor outer segments where all-trans-retinal, if not efficiently reduced to all-trans-retinol, can react with phosphatidylethanolamine (B1630911) to form precursors that are then transferred to the RPE during phagocytosis. arvojournals.org Within the RPE lysosomes, these precursors are processed into stable, non-degradable compounds like A2E and the all-trans-retinal dimer, which then accumulate as lipofuscin. frontiersin.org Studies have shown that the accumulation of these retinal dimers is a progressive process, with their concentration increasing with age. frontiersin.org

Table 1: Accumulation of Retinal Dimer Components in RPE Lipofuscin

| Lipofuscin Component | Precursor Molecule(s) | Location of Formation | Primary Accumulation Site |

|---|---|---|---|

| All-trans-retinal dimer | Two molecules of all-trans-retinal | Photoreceptor Outer Segments and RPE | RPE Lysosomes (as Lipofuscin) |

| A2E (N-retinylidene-N-retinylethanolamine) | Two molecules of all-trans-retinal and phosphatidylethanolamine | Photoreceptor Outer Segments | RPE Lysosomes (as Lipofuscin) |

Pathogenic Contributions to Retinal Degenerative Diseases

The buildup of retinal dimer-containing lipofuscin is not a benign consequence of aging. It is a key factor in the pathogenesis of several retinal degenerative diseases, most notably Stargardt disease and Age-Related Macular Degeneration (AMD).

Stargardt disease is the most common form of inherited juvenile macular degeneration and is primarily caused by mutations in the ABCA4 gene. brightfocus.orgnih.gov This gene encodes a transporter protein located in photoreceptor outer segments that is responsible for clearing all-trans-retinal. brightfocus.orgnih.gov Mutations in ABCA4 lead to a dysfunctional protein, resulting in the accumulation of all-trans-retinal and a significantly accelerated formation of retinal dimers and, consequently, lipofuscin. brightfocus.orgsemanticscholar.org

The excessive accumulation of lipofuscin in the RPE is a hallmark of Stargardt disease. brightfocus.orgnih.govnih.gov This premature and massive buildup of retinal dimers is toxic to RPE cells, leading to their atrophy and subsequent death of photoreceptors, which rely on the RPE for support. brightfocus.orgresearchgate.net This cascade of cellular damage results in the progressive loss of central vision characteristic of the disease. nih.govresearchgate.net Animal models of Stargardt disease, specifically Abca4 knockout mice, exhibit a significant increase in retinal dimer pigments compared to wild-type mice, further solidifying the link between retinal dimer accumulation and the disease's progression. frontiersin.orgresearchgate.net

Age-related macular degeneration (AMD) is a leading cause of vision loss in the elderly population. arvojournals.org A key histopathological feature of AMD is the accumulation of lipofuscin in the RPE and the formation of drusen, which are extracellular deposits located between the RPE and Bruch's membrane. nih.govarvojournals.org Retinal dimers, particularly A2E, are major components of this lipofuscin. nih.gov

While the accumulation of lipofuscin is a part of normal aging, excessive levels are strongly associated with AMD pathogenesis. brightfocus.orgnih.gov The presence of retinal dimers within lipofuscin is thought to contribute to AMD in several ways. These compounds are photosensitizers that, when exposed to light, can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Furthermore, retinal dimers and their photooxidation products have been shown to incite inflammatory processes, including the activation of the complement system, which is a critical element in the inflammatory cascade associated with AMD. The chronic inflammation and oxidative stress driven by the accumulation of retinal dimers contribute to RPE dysfunction, atrophy, and the progression of both the "dry" (atrophic) and "wet" (neovascular) forms of AMD. brightfocus.org

Molecular and Cellular Impacts on Retinal Cells

At the cellular level, the accumulation of retinal dimers has profound and detrimental effects on RPE cells, impacting their structural integrity, ability to proliferate, and genomic stability.

The retinal dimer A2E is an amphiphilic molecule, meaning it has both water-attracting and fat-attracting properties. This characteristic allows it to insert into cellular membranes and exert a detergent-like effect, disrupting their integrity. This can lead to increased membrane permeability and, at high enough concentrations, outright cell lysis.

Studies on cultured RPE cells have demonstrated that exposure to A2E can lead to a breakdown of the RPE monolayer's tight junctions, which are crucial for maintaining the blood-retina barrier. The disruption of these junctions compromises the barrier's function and can lead to an enlarged cellular size. With respect to cell proliferation, the primary effect of retinal dimer accumulation appears to be cytotoxic, leading to a decrease in cell numbers rather than an inhibition of the cell cycle in surviving cells. frontiersin.org The toxic environment created by high concentrations of retinal dimers contributes to RPE cell death, which is a central feature of atrophic retinal diseases. frontiersin.org

Table 2: Effects of A2E on RPE Cell Viability

| A2E Concentration | Observed Effect on RPE Cells | Reference Study Finding |

|---|---|---|

| Low Concentrations | Accumulation within lysosomes | Intracellular accumulation without immediate widespread cell death. |

| High Concentrations (e.g., 80 μM of precursor atRAL) | Decreased cell viability and altered morphology | Significant loss of cell viability observed in primary porcine RPE cells. frontiersin.org |

| Phototoxic Conditions (A2E + Blue Light) | Increased cell death and DNA damage | Exposure to blue light significantly enhances the cytotoxic effects of A2E. |

Retinal dimers, particularly A2E, are potent photosensitizers. When exposed to light, especially in the blue spectrum, A2E can generate reactive oxygen species that are damaging to cellular components, including DNA. brightfocus.org Research has shown that illumination of A2E-laden RPE cells induces DNA damage, including the formation of oxidized purine and pyrimidine bases. arvojournals.org One specific type of oxidative DNA lesion identified is 8-oxo-deoxyguanosine. arvojournals.org

This DNA damage can trigger a cellular response that may lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, to initiate programmed cell death (apoptosis). mdpi.com Studies have indicated that the DNA damage response in RPE cells can involve the tumor suppressor protein p53, which plays a critical role in orchestrating cell fate decisions following genomic insults. mdpi.com The activation of p53 can lead to the transcription of genes that induce cell death. mdpi.com While DNA damage is a confirmed consequence of retinal dimer phototoxicity, the specific involvement of the ATM/ATR-Chk2-p53 signaling pathway and a definitive G2/M cell cycle arrest as a primary response to retinal dimer accumulation in RPE cells is an area of ongoing investigation. The induction of apoptosis through caspase-3 activation has been demonstrated in A2E-treated RPE cells exposed to blue light, indicating an execution of a cell death program. frontiersin.org

Induction of Mitochondrion-Associated Apoptosis

The accumulation of retinal dimer, specifically the all-trans-retinal dimer (atRAL-dimer), has been implicated in the induction of programmed cell death in retinal pigment epithelium (RPE) cells through pathways involving mitochondria. Research using the human RPE cell line ARPE-19 has shown that while the formation of the retinal dimer can be seen as an initial detoxification step for excess all-trans-retinal (atRAL), its accumulation beyond a certain threshold can trigger detrimental effects. When this critical level is surpassed, the atRAL-dimer can induce DNA damage and subsequently initiate mitochondrion-associated apoptosis nih.gov.

This process is characteristic of the intrinsic pathway of apoptosis, where mitochondria play a central role. In related bisretinoids like A2E, a major fluorophore in lipofuscin, the mechanism involves direct mitochondrial compromise. A2E has been shown to induce RPE apoptosis by inhibiting cytochrome C oxidase, a key enzyme in the electron transport chain. This inhibition leads to a decline in mitochondrial activity and the release of cytochrome c from the mitochondria into the cytoplasm frontiersin.org. The release of cytochrome c is a critical step that activates caspases, the enzymes that execute the apoptotic program, ultimately leading to cell death frontiersin.orgplos.orgarvojournals.org. Although a direct inhibition of cytochrome C oxidase by the retinal dimer itself is not as clearly defined, its capacity to induce mitochondrion-associated apoptosis at high concentrations points to a similar disruption of mitochondrial integrity nih.gov.

Oxidative Stress Induction in Retinal Environment

The retinal dimer is a significant contributor to the oxidative stress landscape within the retina. Compared to its precursor, all-trans-retinal, and another well-known bisretinoid, A2E, the atRAL-dimer is notably more susceptible to photo-oxidation nih.gov. Upon exposure to light, the dimer can degrade, leading to the formation of highly reactive and potentially cytotoxic molecules, including glyoxal (B1671930) and methylglyoxal (B44143). These degradation products can cause irreversible modifications to retinal proteins, impairing their function and contributing to cellular damage.

The retina is an environment uniquely vulnerable to oxidative stress due to its high consumption of oxygen, abundance of polyunsaturated fatty acids, and constant exposure to light. The formation and subsequent photo-oxidation of the retinal dimer add to this oxidative burden. This process is particularly relevant to the health of the RPE, which phagocytoses photoreceptor outer segments laden with these compounds. The accumulation of lipofuscin, of which retinal dimer is a component, within RPE cells is a hallmark of aging and is implicated in the pathogenesis of diseases like age-related macular degeneration (AMD). The photoreactive nature of these bisretinoids is considered a key factor in the blue-light-mediated damage that can lead to RPE cell death and subsequent vision loss.

Impact on Photoreceptor Membrane Properties

The retinal dimer, being a relatively large and wedge-shaped molecule, has the potential to alter the structural properties of photoreceptor membranes where it accumulates. Studies on model membranes designed to mimic the unique lipid composition of photoreceptor outer segment discs have investigated this impact. These membranes are rich in polyunsaturated fatty acids and phosphatidylethanolamines, making them highly fluid and susceptible to structural perturbations.

Electron paramagnetic resonance studies have shown that atRAL-dimers can induce noticeable changes in membrane polarity and the ordering of lipids within these model systems. However, the magnitude of these changes is not considered significant enough to be physiologically relevant. It is believed that the accumulation of atRAL-dimer in photoreceptor membranes is unlikely to fundamentally disrupt the crucial protein-protein and protein-lipid interactions necessary for the phototransduction cascade. This suggests that while the dimer does integrate into the membrane and occupy space between lipid molecules, it does not cause a level of structural disorganization that would impair the primary function of visual signaling.

Interaction with Other Retinoids and Proteins in Visual System Function

Retinal Dimer as an Alternative Metabolic/Antidotal Pathway for All-trans-Retinal Overload

The formation of the all-trans-retinal dimer is now understood as a crucial alternative metabolic pathway that functions as an antidote to the cytotoxic effects of excessive all-trans-retinal (atRAL) nih.govnih.govarvojournals.orgsemanticscholar.org. In the canonical visual cycle, atRAL released from bleached rhodopsin is rapidly reduced to all-trans-retinol. However, when the visual cycle is overwhelmed by intense light exposure or genetic defects in clearance proteins (like ABCA4), atRAL can accumulate to toxic levels.

Under these conditions of overload, atRAL that escapes the normal reduction process undergoes a condensation reaction to yield the atRAL-dimer, both in the photoreceptor outer segments (ROS) and the RPE nih.govnih.gov. This conversion is considered a detoxification or "antidotal" process because the atRAL-dimer is significantly less cytotoxic and phototoxic to RPE cells than its monomeric precursor, free atRAL nih.govnih.govarvojournals.org. The dimer, along with other retinoids, is then transferred to the RPE through the daily phagocytosis of shed ROS. Once inside the RPE, the dimer is more vulnerable to light-induced cleavage, breaking down into smaller, more hydrophilic fragments that can be more easily eliminated metabolically nih.govarvojournals.org. This pathway thereby serves as a protective mechanism to mitigate the damaging effects of atRAL accumulation nih.govnih.govarvojournals.orgsemanticscholar.org.

| Feature | All-trans-retinal (atRAL) | All-trans-retinal Dimer (atRAL-dimer) |

| Role in Visual Cycle | Primary product of rhodopsin bleaching | Forms from excess atRAL |

| Cytotoxicity | High, especially in overload conditions | Low compared to atRAL |

| Formation Site | Photoreceptor Outer Segments (ROS) | ROS and Retinal Pigment Epithelium (RPE) |

| Metabolic Fate | Reduction to all-trans-retinol (visual cycle) or dimerization (overload) | Photo-cleavage into smaller, eliminable fragments |

| Overall Function | Essential intermediate | Antidotal/detoxification product |

Modulation by Specific Binding Proteins (e.g., Transferrin)

The formation of the retinal dimer from atRAL is not a purely spontaneous process but can be actively mediated by specific proteins. Research has identified transferrin (TRF), an iron-binding protein, as having a novel function in catalyzing this conversion nih.gov. Transferrin has been shown to mediate the dimerization of atRAL to form both atRAL-dimer and A2E, another bisretinoid. This action effectively sequesters the more toxic free atRAL and protects the retina from its damaging effects nih.gov.

The TRF-mediated conversion of atRAL to its less toxic dimeric forms has been observed to require the presence of bicarbonate ions (HCO₃⁻) nih.gov. This finding suggests a specific biochemical mechanism involving transferrin that contributes to the retina's protective responses against retinoid-induced stress. By facilitating the formation of the retinal dimer, transferrin plays a role in the antidotal pathway, thereby helping to ameliorate retinal degeneration nih.gov.

| Mediator | Function | Cofactor/Requirement | Outcome |

| Transferrin (TRF) | Mediates the conversion of atRAL into atRAL-dimer and A2E | Bicarbonate ions (HCO₃⁻) | Protection of retinal cells from atRAL-induced damage |

Connection to Rhodopsin Dimerization and Phototransduction

The formation of the retinal dimer is intrinsically linked to the process of phototransduction, which is initiated by the visual pigment rhodopsin. Rhodopsin itself does not exist merely as a monomer within the disc membranes of photoreceptor outer segments. Extensive research, including atomic force microscopy, has revealed that rhodopsin molecules are highly organized into a supramolecular structure, existing physiologically as dimers, which are further arranged into distinct rows osaka-u.ac.jpbohrium.comnih.gov. This dimeric organization is crucial for the proper maturation, folding, and trafficking of the opsin protein from the endoplasmic reticulum to the outer segment, and it forms the stable, highly dense architecture necessary for efficient light capture and signal amplification osaka-u.ac.jpnih.govnih.gov.

The connection to the retinal dimer compound is a downstream consequence of rhodopsin's function. The phototransduction cascade, triggered by light absorption by rhodopsin, leads to the isomerization of its 11-cis-retinal (B22103) chromophore to all-trans-retinal (atRAL) nih.govwikipedia.org. The subsequent release of atRAL is the starting point for the visual cycle. When the rate of atRAL release exceeds the capacity of the clearance machinery, the excess atRAL becomes the substrate for the formation of the retinal dimer. Therefore, while the retinal dimer does not directly participate in rhodopsin dimerization, its very existence is a result of the phototransduction process that rhodopsin dimers initiate, particularly under conditions of light-induced metabolic stress.

Investigational Strategies for Modulating Retinal Dimer Formation and Activity

Pharmacological Approaches to Influence Dimerization Rate (e.g., Deuterated Vitamin A Analogs)

A key strategy to reduce the formation of toxic retinal dimers is to modify the vitamin A molecule itself. One such approach involves the use of deuterated vitamin A analogs. mdpi.compnas.org

Deuterated Vitamin A (Gildeuretinol/ALK-001)

The formation of vitamin A dimers involves the cleavage of a carbon-hydrogen bond at the C20 position of all-trans-retinal (B13868). core.ac.uk By replacing the hydrogen atoms at this position with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, the resulting C-D bond is stronger and harder to break. core.ac.uk This "kinetic isotope effect" slows down the rate-limiting step in the dimerization reaction. google.comnih.gov

Key Research Findings:

Slower Dimer Formation: In vitro studies have demonstrated that deuterated vitamin A significantly slows the formation of A2E (a prominent bisretinoid) and all-trans-retinal dimer (atRAL-dimer). pnas.orggoogle.com One study reported that C20-D3-all-trans-retinal forms A2E approximately 14-times slower and atRAL-dimer about 15-times slower than its non-deuterated counterpart. google.com

Reduced Lipofuscin Accumulation: In animal models, including wild-type rodents and mouse models of Stargardt disease (Abca4-/- mice), administration of C20-D3-vitamin A led to a significant reduction in the accumulation of lipofuscin pigments in the retinal pigment epithelium (RPE). nih.govnih.gov Treated Abca4-/- mice showed an 80% reduction in A2E and a 95% reduction in atRAL dimer at three months of age. core.ac.uk

Preservation of Retinal Function: Importantly, this approach is designed to slow the dimerization process without impeding the normal visual cycle, thus avoiding side effects like night blindness that can occur with other visual cycle modulators. modernretina.com In a mouse model of Stargardt disease, C20-D3-vitamin A not only slowed lipofuscin accumulation but also improved electrophysiological measures of retinal function. core.ac.ukcolumbia.edu

Clinical Trials: The promising preclinical results for the deuterated vitamin A analog, known as gildeuretinol (ALK-001), have led to human clinical trials for Stargardt disease. core.ac.ukmdpi.com Data from the TEASE-1 study showed a statistically significant 21% reduction in the growth of atrophic lesions in treated patients compared to a placebo group, with a favorable safety profile. modernretina.com

Other Pharmacological Strategies:

While deuterated vitamin A directly targets the dimerization reaction, other pharmacological approaches aim to reduce the concentration of all-trans-retinal, the precursor to retinal dimers. These include:

Retinol (B82714) Binding Protein 4 (RBP4) Antagonists (e.g., Fenretinide): These agents limit the transport of vitamin A into the eye by competing with retinol for binding to its transport protein, RBP4. pnas.orgcore.ac.uk

These alternative strategies, however, can interfere with the normal visual cycle, potentially causing side effects such as delayed dark adaptation. google.commodernretina.com

Antioxidant Interventions Affecting Retinal Bisretinoid Levels

Oxidative stress is a key contributor to retinal degenerative diseases and is closely linked to the toxicity of retinal dimers. nih.gov Bisretinoids like A2E are photosensitizers, meaning they can generate reactive oxygen species (ROS) when exposed to light, leading to cellular damage. nih.govmdpi.complos.org Therefore, antioxidant interventions are being investigated for their potential to mitigate this damage and influence bisretinoid levels.

Key Research Findings:

Vitamin E: In mouse models, vitamin E supplementation was found to suppress the photodegradation of bisretinoids. nih.govpnas.org This antioxidant intercepts the reactive oxygen species generated by bisretinoid photosensitization. nih.govpnas.org The result is a higher measured level of RPE bisretinoid, which is indicative of reduced photooxidative loss of these molecules, and a sparing of photoreceptor cells. pnas.orgmdpi.com

Carotenoids (Lutein and Zeaxanthin): These macular carotenoids are known to protect the eye from oxidative damage. nih.gov Studies using an Abca4−/−/Bco2−/− mouse model, which accumulates both bisretinoids and macular carotenoids, showed that supplementation with lutein (B1675518) and zeaxanthin (B1683548) significantly lowered A2E levels. nih.gov A statistically significant inverse correlation was found between the concentration of carotenoids in the retina and the levels of A2E. nih.gov